Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-

Description

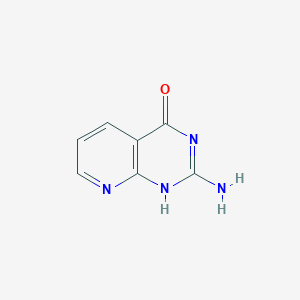

Pyrido[2,3-d]pyrimidine is a bicyclic heterocyclic scaffold consisting of fused pyridine and pyrimidine rings. The 2-amino-4-hydroxy derivative (Figure 1) is a structurally distinct analog with substituents at positions 2 and 4, which significantly influence its physicochemical and biological properties. This compound is synthesized via reactions starting from 2-aminonicotinamide and phosgene or derivatives like 2-chloro-N-(phenylcarbamoyl)nicotinamide, often under nitrogen atmosphere, followed by purification via flash chromatography .

Its pharmacological relevance stems from its role as a bioisostere for purines, enabling interactions with enzymes and receptors such as kinases, dihydrofolate reductase (DHFR), and eukaryotic elongation factor-2 kinase (eEF-2K) . Modifications at the 3-position of the pyrido[2,3-d]pyrimidine core or substituents on appended aromatic rings (e.g., methoxy groups) critically modulate activity, as demonstrated in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-amino-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYNHGDZJFQCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222871 | |

| Record name | Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7255-87-0 | |

| Record name | 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7255-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Deazapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007255870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrido[2, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-DEAZAPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTP6IKS7MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Three-Component Condensation with 6-Aminouracil

Javahershenas and Khalafy’s method combines arylglyoxals, malononitrile, and 6-amino-1,3-dimethyluracil in ethanol/water (1:1) under urea catalysis (Scheme 1). The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, yielding 2-amino-4-hydroxy-6-arylpyrido[2,3-d]pyrimidines in 75–89% yield. Microwave-assisted variants reduce reaction times from hours to minutes while maintaining yields above 80%.

Michael Addition-Cyclization Cascades

Camarasa et al. developed a microwave-enhanced protocol where 6-aminopyrimidin-4(3H)-one reacts with α,β-unsaturated esters in the presence of K₂CO₃. The Michael adduct undergoes spontaneous cyclization to form 2-amino-4-hydroxy-7-carboxylate derivatives (Table 1).

Table 1: Representative Yields from Michael Addition-Cyclization

| R Group on Ester | Yield (%) | Reaction Time (min) |

|---|---|---|

| Phenyl | 82 | 15 |

| 4-NO₂-C₆H₄ | 78 | 20 |

| 4-OMe-C₆H₄ | 85 | 12 |

Cyclocondensation of Diaminopyrimidinones

Akbarzadeh’s method involves refluxing 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate in DMF. The reaction proceeds through consecutive aldol condensation and cyclodehydration steps, producing ethyl-2-amino-4-hydroxy-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylates in 68–74% yield.

Optimization Insight:

-

Solvent Effects: DMF outperforms DMSO or NMP due to superior solubility of intermediates.

-

Temperature: Reactions below 100°C result in incomplete cyclization, while temperatures above 130°C promote decomposition.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Amino-4-Hydroxypyrido[2,3-d]pyrimidine Synthesis

| Method | Avg Yield (%) | Time | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 60–75 | 6–12 hr | High | Moderate (sensitive to Br/I) |

| MCR | 70–89 | 20–60 min | Moderate | High |

| Cyclocondensation | 65–74 | 3–5 hr | Low | Low (steric hindrance) |

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives with amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- has been extensively studied for its applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with kinases, which are crucial for cell signaling and regulation .

Comparison with Similar Compounds

Key Insights :

- Regiochemistry Matters : Pyrido[2,3-d]pyrimidines exhibit distinct electronic properties compared to pyrido[4,3-d]pyrimidines due to differences in ring fusion positions, affecting HOMO/LUMO distributions and target binding .

- Synthetic Efficiency : Pyrido[2,3-d]pyrimidines benefit from one-pot protocols (e.g., SDS-catalyzed aqueous reactions), whereas quinazolines often require harsher conditions .

Kinase Inhibition

Key Insights :

- Substituent Effects : Methoxy groups at R4 in pyrido[2,3-d]pyrimidines are essential for eEF-2K inhibition, while their removal (e.g., compound 4b) abolishes activity . In contrast, quinazolines like imatinib rely on bulkier substituents for Bcr-Abl inhibition .

- Selectivity: Pyrido[2,3-d]pyrimidines with dichlorophenyl groups (e.g., compound 2a) show >20-fold selectivity for parasitic DHFR over human DHFR, a feature less pronounced in quinazolines .

Frontier Molecular Orbital (FMO) Analysis

Pyrido[2,3-d]pyrimidines exhibit HOMO localization on the pyrimidine-dione ring, enabling electron donation to electrophilic kinase domains. In contrast, quinazolines show HOMO distributed across the benzene ring, favoring interactions with hydrophobic pockets . LUMO energies in pyrido[2,3-d]pyrimidines (~2.1 eV) are comparable to flumioxazin, suggesting similar electron-accepting capabilities .

Biological Activity

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

Pyrido(2,3-d)pyrimidine derivatives have been extensively studied for their anticancer , antimicrobial , and anti-inflammatory properties. The compound acts primarily as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR) and various kinases involved in cancer progression.

Key Biological Activities:

- Antitumor Effects : Demonstrated efficacy against multiple cancer cell lines.

- Antimicrobial Properties : Effective against various pathogens.

- Enzyme Inhibition : Particularly DHFR and tyrosine kinases.

The biological activity of Pyrido(2,3-d)pyrimidine is largely attributed to its ability to inhibit specific enzymes:

- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced synthesis of tetrahydrofolate, crucial for DNA replication and repair. This mechanism is vital in cancer treatment as it hampers the proliferation of cancer cells .

- Tyrosine Kinases : The compound has been shown to inhibit several kinases including ABL kinase and cyclin-dependent kinases (CDK), which are pivotal in cell signaling pathways related to cancer growth .

Case Studies

-

Anticancer Activity :

- In a study by Elzahabi et al., various substituted Pyrido(2,3-d)pyrimidines were synthesized and tested against five cancer cell lines. Compounds demonstrated significant inhibitory effects with IC50 values lower than traditional chemotherapeutics like doxorubicin .

- A specific derivative exhibited an IC50 value of 0.3 μM against HepG-2 cells, outperforming doxorubicin .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The effectiveness of Pyrido(2,3-d)pyrimidine derivatives can be linked to their structural features:

Q & A

Q. Advanced Optimization Strategies

- Microwave-assisted synthesis : Reduces reaction time (e.g., 24% yield for 462 in 180°C/MeCN under MWI vs. traditional heating) while minimizing degradation .

- Green chemistry : Multi-component reactions (e.g., tetronic acid, benzaldehyde, uracil) in water achieve dihydropyridine intermediates with high purity, avoiding chromatographic purification .

- Controlled aminolysis : Sealed-tube reactions with EtOH at 80°C prevent premature decomposition of intermediates like 427 , achieving 64–77% yields for 428 and 443 .

Troubleshooting : Use TLC/HPLC to monitor intermediates. For example, incomplete cyclization of 429 due to insufficient base (Et₃N) can be resolved by adjusting stoichiometry .

What in vitro assays are suitable for evaluating the antitumor activity of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine derivatives?

Q. Basic Biological Screening

- Cell-cycle arrest assays : Derivatives like pyrido[2,3-d]pyrimidin-5-ones induce G1-phase arrest in cancer cells, detectable via flow cytometry after propidium iodide staining .

- Dihydrofolate reductase (DHFR) inhibition : Competitive binding assays using recombinant DHFR (e.g., from Pneumocystis carinii) identify inhibitors via IC₅₀ measurements .

- Antiproliferative screens : MTT assays on cell lines (e.g., HepG2, MCF-7) with derivatives like 445 and 460 reveal dose-dependent growth inhibition .

How do substituents at positions 2 and 4 impact the biological activity of pyrido[2,3-d]pyrimidines?

Q. Advanced Structure-Activity Relationship (SAR)

- Position 2 : Aryl groups (e.g., 2′-chlorobiphenyl in 4a ) enhance DHFR selectivity (IC₅₀ = 0.172 µM for P. jirovecii DHFR) via hydrophobic interactions with the active site .

- Position 4 : Hydroxy or amino groups improve hydrogen bonding with RNA minor grooves, as seen in in silico models of 462 binding to rCUGexp RNA .

- Methyl substituents : 5,7-Dimethyl derivatives (e.g., 17 ) increase metabolic stability but may reduce solubility, requiring formulation optimization .

What analytical techniques are critical for characterizing pyrido[2,3-d]pyrimidine derivatives?

Q. Basic Characterization Workflow

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., δ 8.2–8.5 ppm for pyrimidine protons in 408 ) .

- Mass spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ for 441 at m/z 327.3792) .

- X-ray crystallography : Resolves ambiguous structures, such as distinguishing 443 (pyrimidinone) from oxazine byproducts .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Data Analysis

- Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., serum concentration) to minimize variability .

- Computational validation : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding affinities for disputed compounds like 2a vs. 2b .

- Meta-analysis : Compare IC₅₀ ranges across studies (e.g., 0.1–10 µM for DHFR inhibitors) to identify outliers caused by impurity interference .

What green chemistry approaches are emerging for pyrido[2,3-d]pyrimidine synthesis?

Q. Advanced Eco-Friendly Methods

- Solvent-free cyclization : Primary amines react with 2-aminopyridine under nucleophilic addition, eliminating toxic solvents (e.g., DMF) and achieving 85–93% yields .

- Water-based multi-component reactions : Tetronic acid, benzaldehyde, and uracil form dihydropyridine intermediates in water, reducing waste and enabling one-pot purification .

- Catalyst recycling : NaOMe/MeOH systems can be reused for 3–5 cycles without significant yield loss .

How can in silico models guide the design of RNA-targeting pyrido[2,3-d]pyrimidines?

Q. Advanced Computational Strategies

- Druggability analysis : Identify RNA minor groove hotspots (e.g., U5-U14 in rCUGexp) using tools like Schrödinger’s SiteMap, then align pyrido[2,3-d]pyrimidine scaffolds (e.g., 462 ) to optimize hydrogen bonding .

- MD simulations : Assess binding stability of derivatives (e.g., 460 ) over 100 ns trajectories to prioritize compounds with low RMSD (<2 Å) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OMe) with RNA-binding scores to design derivatives with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.